Product packaging for 3-(3-Fluorophenyl)but-2-enoic acid(Cat. No.:CAS No. 1472-04-4)

3-(3-Fluorophenyl)but-2-enoic acid

Cat. No.: B2707416
CAS No.: 1472-04-4
M. Wt: 180.178
InChI Key: VMVNCTFGRCBYFD-FNORWQNLSA-N
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Description

3-(3-Fluorophenyl)but-2-enoic acid is a fluorinated unsaturated carboxylic acid that serves as a versatile building block in organic synthesis and medicinal chemistry research. The compound features a but-2-enoic acid backbone substituted with a 3-fluorophenyl group, a structure analogous to known fluorinated cinnamic acid derivatives which are widely used in the development of bioactive molecules . Researchers utilize such fluorinated compounds as key intermediates in the synthesis of more complex target molecules, where the fluorine atom can influence electronic properties, metabolic stability, and bioavailability. While the specific biological activity and mechanism of action for this compound may require further characterization, closely related structures are frequently explored in drug discovery for their potential pharmacological properties. Similar compounds are investigated as core structures in the design of enzyme inhibitors, receptor modulators, and other therapeutic agents . In materials science, this acid could function as an organic linker or a monomer for constructing specialized polymers. The compound must be handled by qualified researchers in a controlled laboratory setting. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FO2 B2707416 3-(3-Fluorophenyl)but-2-enoic acid CAS No. 1472-04-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-fluorophenyl)but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVNCTFGRCBYFD-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 3 Fluorophenyl but 2 Enoic Acid and Analogs

Classical Olefination Approaches for But-2-enoic Acid Scaffolds

Classical olefination reactions remain fundamental in the synthesis of but-2-enoic acid derivatives. These methods typically involve the formation of a carbon-carbon double bond through the reaction of a carbonyl compound with a suitable nucleophile.

Horner-Wadsworth-Emmons Strategies for C=C Bond Formation

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, with a high degree of stereoselectivity, generally favoring the formation of the (E)-isomer. wikipedia.orgnrochemistry.com This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org The phosphonate carbanion is generated by treating a phosphonate ester with a base. wikipedia.org

In the context of synthesizing 3-arylbut-2-enoic acid scaffolds, the HWE reaction typically employs a phosphonoacetate reagent, such as triethyl phosphonoacetate, which reacts with an appropriate aryl ketone, in this case, 3-fluoroacetophenone. The reaction proceeds through the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the ketone. Subsequent elimination of a dialkyl phosphate (B84403) salt yields the desired α,β-unsaturated ester. wikipedia.org

The stereochemical outcome of the HWE reaction can be influenced by several factors, including the nature of the phosphonate, the base used, the reaction solvent, and the temperature. researchgate.net For instance, the use of certain modified phosphonates and specific reaction conditions can lead to the preferential formation of the (Z)-isomer. nrochemistry.com

Table 1: Horner-Wadsworth-Emmons Reaction Parameters
ParameterDescriptionImpact on Reaction
Phosphonate ReagentTypically a trialkyl phosphonoacetate. Electron-withdrawing groups on the phosphonate can increase reactivity.Influences reactivity and can affect stereoselectivity.
BaseCommon bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).The choice of base can affect the rate of deprotonation and the overall yield.
SolventAprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly used.Can influence the solubility of reactants and the stability of intermediates.
TemperatureReactions are often run at room temperature or with gentle heating.Can affect reaction rate and stereoselectivity.

Knoevenagel Condensation and Variants for Arylbutenoic Acid Synthesis

The Knoevenagel condensation is another cornerstone reaction for the formation of carbon-carbon double bonds, particularly in the synthesis of α,β-unsaturated acids. wikipedia.orgsigmaaldrich.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its derivatives, in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.comorientjchem.org

For the synthesis of 3-(3-fluorophenyl)but-2-enoic acid, 3-fluorobenzaldehyde (B1666160) would be reacted with a suitable active methylene compound like ethyl acetoacetate (B1235776) or malonic acid. The reaction is typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgorientjchem.org The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then attacks the carbonyl group of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated product. orientjchem.org

A significant variant of this reaction is the Doebner modification, which utilizes pyridine as the solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org This modification often results in concomitant decarboxylation, providing a direct route to the desired α,β-unsaturated carboxylic acid. wikipedia.org The Knoevenagel condensation has been successfully employed in the synthesis of various arylbutenoic acids.

Table 2: Knoevenagel Condensation Reaction Components
ComponentRoleExamples
Carbonyl CompoundElectrophile3-Fluorobenzaldehyde
Active Methylene CompoundNucleophileMalonic acid, Ethyl acetoacetate, Cyanoacetic acid wikipedia.org
CatalystBase to facilitate deprotonationPiperidine, Pyridine, Ammonium acetate (B1210297) wikipedia.orgbhu.ac.in
SolventReaction mediumEthanol, Toluene, Pyridine wikipedia.org

Claisen-Schmidt Condensation in Analogous Systems

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that involves the reaction of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is particularly useful for synthesizing chalcones and other α,β-unsaturated ketones. nih.gov While not a direct route to butenoic acids, the principles of the Claisen-Schmidt condensation are relevant to the synthesis of analogous unsaturated systems.

In a typical Claisen-Schmidt reaction, an enolizable ketone reacts with a non-enolizable aromatic aldehyde in the presence of a base, such as sodium hydroxide. wikipedia.org The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the aldehyde. The resulting aldol adduct readily dehydrates to form the stable conjugated system. nih.gov This methodology has been used to synthesize a variety of α,α′-bis(substituted-benzylidene)cycloalkanones with high yields. nih.gov

Aldol-Condensation Routes to Butenoic Acid Precursors

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. iitk.ac.in It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated carbonyl compound. iitk.ac.in This reaction can be adapted to synthesize precursors for butenoic acids.

For instance, the aldol condensation between a methyl ketone derivative and glyoxylic acid can be used to prepare 4-oxo-2-butenoic acids. nih.govsemanticscholar.orgrsc.org This reaction can be promoted by either acid or base catalysts. nih.gov Studies have shown that for aromatic methyl ketones, acid catalysts like tosic acid are effective, while for aliphatic ketones, a combination of pyrrolidine (B122466) and acetic acid works best. nih.govrsc.org Microwave-assisted conditions have been shown to improve yields and reduce reaction times for this transformation. nih.govsemanticscholar.orgrsc.org The resulting 4-oxo-2-butenoic acids can serve as versatile intermediates for further chemical modifications. nih.govsemanticscholar.org

Catalytic and Stereoselective Syntheses of this compound

Modern catalytic methods offer powerful tools for the synthesis of complex molecules with high efficiency and selectivity. These approaches are increasingly being applied to the synthesis of this compound and its analogs.

Metal-Catalyzed Cross-Coupling Reactions for Aryl Introduction (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org It typically involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is particularly valuable for creating aryl-aryl bonds. mdpi.com

In the synthesis of this compound, the Suzuki-Miyaura coupling could be envisioned to introduce the 3-fluorophenyl group. One strategy would involve coupling a boronic acid derivative of the butenoic acid scaffold with a 3-fluorophenyl halide. Alternatively, a 3-fluorophenylboronic acid could be coupled with a halogenated butenoic acid derivative. The reaction mechanism involves an oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of palladium catalyst, ligands, and base is crucial for the success of the reaction and can be optimized to achieve high yields. organic-chemistry.org

Table 3: Key Components of the Suzuki-Miyaura Coupling
ComponentFunctionExamples
Organoboron CompoundNucleophilic partner3-Fluorophenylboronic acid, But-2-enoic acid boronic ester
Organohalide/TriflateElectrophilic partner3-Bromo-1-fluorobenzene, Ethyl 3-bromobut-2-enoate
Palladium CatalystCatalyzes the C-C bond formationPd(PPh₃)₄, PdCl₂(dppf) mdpi.com
BaseActivates the organoboron speciesNa₂CO₃, K₂CO₃, Cs₂CO₃ mdpi.com
SolventReaction mediumToluene, Dioxane, Dimethylformamide (DMF) mdpi.com

Asymmetric Hydrogenation of β,β-Disubstituted Acrylic Acids

The creation of chiral centers through asymmetric hydrogenation is a cornerstone of modern organic synthesis. For β,β-disubstituted acrylic acids, such as the backbone of 3-(3-Fluorophenyl)butanoic acid, this method provides direct access to enantiomerically enriched carboxylic acids. Noble transition metals like rhodium, ruthenium, and iridium have historically dominated this field, but significant progress has been made using more earth-abundant metals like nickel and cobalt.

A highly enantioselective nickel-catalyzed hydrogenation of β,β-disubstituted acrylic acids has been developed, offering an efficient route to chiral carboxylic acids with excellent enantioselectivities (up to 99% ee). rsc.orgacs.org This method utilizes a nickel catalyst, such as Ni(OAc)₂·4H₂O, in combination with a chiral phosphine (B1218219) ligand like Ph-BPE. Studies have shown that a range of β,β-disubstituted acrylic acids can be successfully hydrogenated, with the electronic properties of substituents on the aromatic ring having minimal effect on the enantioselectivity. rsc.org While a substrate with a 3-fluoro substituent was not explicitly detailed, the successful hydrogenation of substrates with various other fluoro, chloro, and trifluoromethyl groups suggests this method would be applicable. rsc.orgresearchgate.net

Cobalt-catalyzed asymmetric hydrogenation has also emerged as a viable alternative. researchgate.net Using readily prepared bis(phosphine) cobalt(0) 1,5-cyclooctadiene (B75094) precatalysts, various di-, tri-, and tetra-substituted acrylic acid derivatives have been hydrogenated with high yields and enantioselectivities. researchgate.net For instance, the hydrogenation of acrylic acids with fluoro-, chloro-, and trifluoromethyl substituents at the 4-position of the phenyl ring resulted in quantitative conversions and excellent enantiomeric excesses (97-99%). researchgate.net

Table 1: Examples of Ni-Catalyzed Asymmetric Hydrogenation of β,β-Disubstituted Acrylic Acids rsc.org This table is representative of the types of substitutions tolerated by the catalytic system and is based on data from cited literature.

Substrate (β-Aryl Group) Ligand Conversion (%) ee (%)
Phenyl (R)-Ph-BPE >99 99
4-Methylphenyl (R)-Ph-BPE >99 98
4-Methoxyphenyl (R)-Ph-BPE >99 99
4-Fluorophenyl (R)-Ph-BPE >99 99
4-Chlorophenyl (R)-Ph-BPE >99 99

Biocatalytic Approaches to Chiral β-Arylbutenoic Acid Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. For the production of chiral β-arylbutenoic acid derivatives, enzymes, particularly ene-reductases (EREDs) from the Old Yellow Enzyme (OYE) family, have shown significant promise. These enzymes catalyze the asymmetric reduction of activated carbon-carbon double bonds.

Historically, the reduction of α,β-unsaturated carboxylic acids by EREDs was considered challenging unless a second electron-withdrawing group was present. rsc.org However, recent studies have demonstrated that certain EREDs can efficiently reduce 2-arylpropenoic acids and their esters, which are structurally analogous to the backbone of the target molecule. rsc.orgscite.ai For example, enzymes like XenA and GYE show activity towards the free acids, while a broader range of OYEs are active on the corresponding methyl esters. rsc.org

An extensive study identified an ene-reductase, ERED 36, with a broad substrate scope that includes aromatic-substituted acrylic acids. acs.orgacs.org This enzyme successfully catalyzes the reduction of 2-phenylacrylic acids bearing both electron-donating and electron-withdrawing substituents, consistently yielding optically pure saturated acids with excellent enantioselectivity (>99% ee). acs.org The reactions are conducted under mild, aqueous conditions, highlighting the environmental advantages of this approach. acs.orgacs.org

Another biocatalytic strategy involves a cascade reaction combining an ene-reductase with an imine reductase or reductive aminase. This allows for the conversion of α,β-unsaturated ketones into chiral amines with two stereocenters, demonstrating the potential for complex molecule synthesis starting from butenone frameworks. nih.gov Furthermore, biocatalytic nitro-Michael additions, catalyzed by aldolases like NahE, can produce β-aryl-γ-nitrobutyric acids from β-nitrostyrenes, which serve as precursors to chiral γ-amino butyric acid (GABA) analogues. researchgate.net

Other Stereoselective Transformations on the Butenoic Acid Moiety

Beyond hydrogenation, other stereoselective transformations can be employed to create the chiral center in the butenoic acid framework. Asymmetric conjugate addition (Michael addition) is a powerful method for forming a carbon-carbon or carbon-heteroatom bond at the β-position of an α,β-unsaturated system while controlling stereochemistry.

The asymmetric thia-Michael addition of thiols to α,β-unsaturated carboxylic acids can be achieved using chiral organocatalysts. rsc.org For instance, a multifunctional thiourea (B124793) catalyst bearing both an arylboronic acid and a tertiary amine moiety has been shown to effectively catalyze the addition of arylthiols. rsc.org A notable feature of this system is the ability to obtain either enantiomer of the product with high enantioselectivity simply by changing the solvent. rsc.org Similarly, cinchona alkaloids have been used to catalyze the sulfa-Michael reaction of aryl thiols to α,β-unsaturated carboxylic acid derivatives. nih.gov

Aza-Michael additions, which introduce a nitrogen nucleophile, have also been developed. The use of a chiral thiourea catalyst equipped with an arylboronic acid moiety enabled the first intermolecular asymmetric Michael addition of O-benzylhydroxylamine to α,β-unsaturated carboxylic acids, producing β-(benzyloxy)amino acid derivatives with high enantioselectivity (up to 97% ee). researchgate.net Mechanistic studies have revealed that the reaction proceeds through tetrahedral borate (B1201080) complexes, and the enantioselectivity can be dramatically improved by the addition of benzoic acid. acs.org These methods provide direct access to β-functionalized butanoic acid derivatives, which can be valuable intermediates.

Fluorination Strategies within the Butenoic Acid Framework

Introducing a fluorine atom onto the phenyl ring is a critical step in the synthesis of this compound. This is typically achieved either by starting with a pre-fluorinated building block or by performing a fluorination reaction on a suitable precursor. When direct fluorination is desired on a butenoic acid-type structure, electrophilic fluorination methods are often employed.

One innovative approach involves electrophilic fluorination using a combination of hydrogen fluoride (B91410) (HF) and a hypervalent iodine compound. This system generates the active electrophilic fluorine species in situ. acs.org This methodology has been successfully applied to the fluorination-cyclization cascade of homoallyl alcohols and 3-butenoic acid derivatives. acs.org For example, treating a 3-butenoic acid with Ph-I(OCOCF₃)₂ and an HF source can lead to the formation of a fluorinated γ-butyrolactone in good yield. acs.org

Similarly, transition-metal-catalyzed fluorocyclization of unsaturated carboxylic acids represents an efficient strategy. datapdf.com Using a stable cyclic hypervalent fluoroiodane reagent in the presence of a catalytic amount of a metal such as Ag(I), Cu(I), or Zn(II), unsaturated carboxylic acids can be converted into γ-lactones containing a tertiary alkyl fluoride. datapdf.com This reaction integrates cyclization, a potential aryl migration, and fluorination into a single step. The development of metal-free conditions for this transformation, using hexafluoroisopropanol to activate the fluoroiodane reagent through hydrogen bonding, further enhances the utility of this approach. datapdf.com These cyclization strategies, while forming a lactone, demonstrate viable methods for introducing fluorine onto an aliphatic side chain originating from a butenoic acid precursor.

Derivatization from Butenoic Acid Precursors

The butenoic acid framework is a versatile precursor that can be modified to generate a wide array of derivatives. Cinnamic acids, which are structurally similar to β-aryl butenoic acids, provide a good model for potential derivatization reactions. Common derivatizations include modifications at the carboxylic acid group, such as amidation and esterification, and reactions at the double bond or the aromatic ring. rug.nl

The carboxyl group can be readily converted into amides using various coupling reagents. Reagents like COMU (N-[(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide) have been used for the efficient amidation of cinnamic acids. rug.nl Hydrosilylation is another important transformation, allowing for the derivatization of the alkene. The reaction between unsaturated carboxylic acids and trialkoxysilanes in the presence of a platinum catalyst yields carboxylated alkoxysilanes, which are useful for surface modification. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 3 Fluorophenyl but 2 Enoic Acid

Electrophilic Reactions of the α,β-Unsaturated System

The α,β-unsaturated system in 3-(3-fluorophenyl)but-2-enoic acid is characterized by electron deficiency at the β-carbon due to the electron-withdrawing effects of the conjugated carbonyl group. mdpi.com This makes the β-carbon an electrophilic center, susceptible to attack by nucleophiles. The fluorine atom on the phenyl ring further influences the electron density of the conjugated system through resonance and inductive effects, potentially modulating the electrophilicity of the β-carbon.

Resonance structures illustrate that both the carbonyl carbon (C-2) and the β-carbon (C-4) of an α,β-unsaturated carbonyl compound possess a partial positive charge, making them targets for nucleophilic attack. pressbooks.pub The presence of the fluorophenyl group can enhance π-π stacking interactions, a property that is significant in materials science.

Nucleophilic Additions and Substitutions on this compound

Given the electrophilic nature of the β-carbon, this compound and related α,β-unsaturated systems are prone to nucleophilic addition reactions. These reactions can proceed via a 1,4-conjugate addition mechanism, where a nucleophile attacks the β-carbon. pressbooks.publibretexts.org This type of reaction is observed with soft nucleophiles like thiols. mdpi.com For instance, molecules containing an α,β-unsaturated double bond can act as Michael acceptors, where the nucleophilic sulfhydryl group of cysteines can add across the double bond in a 1,4-addition reaction. nih.gov

The general mechanism for 1,4-conjugate addition involves the initial attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield an enol, which subsequently tautomerizes to the more stable keto form. libretexts.org The reactivity of the α,β-unsaturated system can be influenced by the nature of the nucleophile; strong nucleophiles may favor 1,2-addition (attack at the carbonyl carbon), while weaker nucleophiles often prefer 1,4-addition. pressbooks.pub

Table 1: Nucleophilic Addition Reactions

Nucleophile Type Addition Type Product Type
Soft Nucleophiles (e.g., thiols, amines) 1,4-Conjugate Addition β-substituted carboxylic acid

Radical Pathways and Polymerization Tendencies

The double bond in this compound can potentially participate in radical reactions, including polymerization. Radical polymerization is a chain reaction involving initiation, propagation, and termination steps. youtube.com Organic peroxides are common initiators for radical polymerization, decomposing into radicals that can initiate the reaction. google.com

While specific studies on the radical polymerization of this compound are not widely available, related α,β-unsaturated compounds undergo such reactions. For example, the atom transfer radical polymerization of but-3-en-1-yl methacrylate (B99206) has been investigated. chemrestech.com Additionally, photochemically induced reactions of polyfluorinated chalcones, which also possess an α,β-unsaturated system, can lead to free-radical polymerization and cyclodimerization. researchgate.net The presence of the fluorophenyl group might influence the stability of radical intermediates and thus the polymerization behavior.

Functional Group Transformations at the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo a variety of transformations common to this functional group. These include conversion to esters, amides, acid chlorides, and alcohols.

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to an ester via Fischer esterification. This is a reversible nucleophilic acyl substitution reaction. libretexts.org

Amide Formation: Amides can be prepared by activating the carboxylic acid, for example with a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC), followed by the addition of an amine. libretexts.org

Reduction to Alcohols: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds through a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an aldehyde intermediate that is immediately further reduced. libretexts.org Borane (BH₃) can also be used for selective reduction of the carboxylic acid group. libretexts.org

Conversion to Acid Chlorides: Carboxylic acids can be converted to the more reactive acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com

Decarboxylation: Radical decarboxylative reactions of 3-enoic acids have been developed, allowing for further functionalization. chemrxiv.org

Table 2: Common Functional Group Transformations of the Carboxylic Acid

Reagent(s) Product Functional Group
Alcohol, Acid Catalyst Ester
Amine, DCC Amide
LiAlH₄ or BH₃ Primary Alcohol

Reactivity of the Butenoic Acid Double Bond

The double bond in the butenoic acid chain is the primary site for addition reactions. As part of an α,β-unsaturated system, its reactivity is significantly influenced by the adjacent carboxylic acid group. The electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. mdpi.com

Hydrogenation of the double bond can be achieved using catalysts like palladium on carbon (Pd/C) or sodium borohydride (B1222165) (NaBH₄), leading to the corresponding saturated carboxylic acid. The double bond can also undergo electrophilic addition reactions, though these are less common for α,β-unsaturated carbonyls compared to simple alkenes due to the deactivating effect of the carbonyl group.

Stereochemical Control and Regioselectivity in Reactions

The stereochemistry and regioselectivity of reactions involving this compound are crucial aspects of its chemical reactivity.

Stereoselectivity: The butenoic acid can exist as (E) and (Z) isomers. The synthesis of these isomers can be controlled to a certain extent. For instance, the Horner-Wadsworth-Emmons reaction is known for its high E-selectivity in the formation of α,β-unsaturated esters, which can then be hydrolyzed to the corresponding carboxylic acids. acs.org Syntheses of both (E)- and (Z)-3-(2-fluorophenyl)but-2-enoic acid have been reported. rsc.org Aldol (B89426) condensation reactions used to form α,β-unsaturated carbonyl compounds often show a high degree of stereoselectivity, favoring the E-isomer. rsc.org

Regioselectivity: In nucleophilic addition reactions, the regioselectivity is determined by whether the nucleophile attacks the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition). As previously mentioned, this is largely dependent on the nature of the nucleophile. pressbooks.pub Hard nucleophiles tend to favor 1,2-addition, while soft nucleophiles favor 1,4-addition. Organocuprate reagents, for example, are known to add to α,β-unsaturated aldehydes and ketones in a 1,4-addition pathway. pressbooks.pub

Advanced Spectroscopic and Structural Elucidation of 3 3 Fluorophenyl but 2 Enoic Acid

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Configurational and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-(3-Fluorophenyl)but-2-enoic acid in solution. nih.gov It provides detailed information on the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F) and their spatial relationships, which is crucial for assigning the molecule's configuration (E/Z isomerism) and preferred conformation. libretexts.org

The presence of the double bond results in two possible geometric isomers: (E) and (Z). These isomers can be distinguished primarily through the analysis of proton-proton (³JHH) and proton-carbon (³JCH) coupling constants. For instance, the ³J coupling constant between the vinylic proton and the methyl protons is typically different for the E and Z isomers.

One-dimensional (1D) ¹H and ¹³C NMR spectra reveal the primary structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic proton, the methyl group protons, and the acidic proton of the carboxyl group. nih.gov The aromatic region will display a complex splitting pattern due to fluorine-proton coupling. The ¹³C NMR spectrum will show characteristic resonances for the carboxyl carbon, the olefinic carbons, the methyl carbon, and the aromatic carbons, with the carbon atoms bonded to fluorine exhibiting a large one-bond ¹JCF coupling constant.

Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), are vital for confirming the configuration. These experiments detect through-space correlations between protons. For the (E)-isomer, a NOE correlation would be expected between the vinylic proton and the methyl protons, whereas for the (Z)-isomer, a correlation would be expected between the vinylic proton and the ortho protons of the phenyl ring. Conformational analysis, particularly regarding the rotation around the C-C single bond connecting the phenyl ring and the double bond, can also be investigated through temperature-dependent NMR studies and NOE data. copernicus.orgacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key Coupling Constants This interactive table provides predicted data based on analogous structures. Click headers to sort.

Nucleus Predicted Chemical Shift (δ, ppm) Expected Multiplicity & Key Couplings Significance
COOH 12.0 - 13.0 Singlet (broad) Confirms carboxylic acid presence.
C=CH 5.8 - 6.2 Quartet or Singlet (broad) Vinylic proton, coupling to methyl group helps determine isomer.
Ar-H 7.0 - 7.6 Multiplet Aromatic protons, splitting affected by fluorine substitution.
CH₃ 2.1 - 2.6 Doublet Methyl group protons, coupled to the vinylic proton.
C=O 170 - 175 Singlet Carboxylic acid carbonyl carbon.
C-Ph 140 - 145 Singlet Olefinic carbon attached to the phenyl ring.
C-H 120 - 125 Singlet Vinylic carbon attached to the proton.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a rapid and non-destructive method for identifying the functional groups within this compound, providing a unique "molecular fingerprint". nih.govmdpi.comnih.gov While both methods probe the vibrational modes of a molecule, they operate on different principles and are complementary. ksu.edu.samdpi.com IR spectroscopy measures the absorption of light that causes a change in the molecule's dipole moment, whereas Raman spectroscopy measures the inelastic scattering of light resulting from a change in the molecule's polarizability. mdpi.comksu.edu.sa

Key functional groups and their expected vibrational frequencies include:

Carboxylic Acid (O-H and C=O): The O-H stretch appears as a very broad band in the IR spectrum, typically between 2500 and 3300 cm⁻¹, due to extensive hydrogen bonding in the dimeric form. The C=O stretch gives rise to a strong, sharp absorption band in the IR spectrum around 1680-1710 cm⁻¹, characteristic of a conjugated carboxylic acid.

Alkene (C=C): The C=C stretching vibration is expected in the 1625-1650 cm⁻¹ region. This band is often stronger in the Raman spectrum than in the IR spectrum due to the symmetrical nature of the bond's polarizability. ksu.edu.sa

Aromatic Ring & C-F Bond: The C-F stretching vibration produces a strong absorption in the IR spectrum, typically in the 1100-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C ring stretching modes appear in the 1450-1600 cm⁻¹ range.

The combination of IR and Raman spectra provides a comprehensive vibrational profile, confirming the presence of all key structural motifs and serving as a reliable method for identification and quality control. nih.gov

Table 2: Characteristic Vibrational Frequencies This interactive table summarizes key IR and Raman bands. Click headers to sort.

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Technique
Carboxylic Acid O-H stretch 2500 - 3300 (broad) IR
Carboxylic Acid C=O stretch 1680 - 1710 IR (Strong), Raman (Medium)
Alkene C=C stretch 1625 - 1650 IR (Medium), Raman (Strong)
Aromatic C=C stretch 1450 - 1600 IR, Raman

Electronic Spectroscopy (UV-Vis and Circular Dichroism) for Electronic Transitions and Chiral Purity Assessment

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the molecule. pg.edu.pl The conjugated system, which includes the phenyl ring, the C=C double bond, and the carbonyl group, acts as a chromophore that absorbs UV light, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). pg.edu.pl A strong absorption band, corresponding to a π → π* transition, is expected in the UV region, likely between 250-300 nm. The exact position and intensity (molar absorptivity, ε) of this absorption maximum can be influenced by the solvent polarity.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light and is a technique exclusively used for the analysis of chiral molecules. jasco-global.comresearchgate.net Since this compound is an achiral molecule, it will not produce a CD signal. However, CD spectroscopy would become a critical tool for assessing enantiomeric purity if the molecule were to be resolved into enantiomers (for example, through the formation of diastereomeric salts with a chiral base) or if it were derivatized with a chiral auxiliary. pg.edu.plyoutube.com In such a hypothetical case, the enantiomers would produce mirror-image CD spectra, and the magnitude of the signal would be directly proportional to the enantiomeric excess.

Mass Spectrometry for Fragmentation Pathway Analysis and Structural Confirmation

Mass Spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and elucidating its structure through the analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule will first form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The molecular ion then undergoes fragmentation through various pathways, generating a unique pattern of fragment ions. miamioh.edu For this compound, key fragmentation pathways are expected to include:

Loss of the Carboxyl Group: Cleavage of the bond between the carbonyl carbon and the double bond can lead to the loss of a •COOH radical (45 Da) or the loss of CO₂ (44 Da) after rearrangement.

Alpha-Cleavage: Loss of the methyl radical (•CH₃, 15 Da) or the phenyl radical (•C₆H₄F, 95 Da) can occur.

McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the transfer of a hydrogen atom could occur.

Fragmentation of the Phenyl Ring: The fluorophenyl cation itself can be a prominent peak, and further fragmentation could involve the loss of a fluorine atom or other small neutral molecules. Studies on related halogenated phenylpropenoates have shown that the position of the halogen can influence fragmentation pathways. nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the structure. scirp.org

Table 3: Predicted Key Fragments in Mass Spectrometry This interactive table shows potential fragments and their mass-to-charge ratios (m/z). Click headers to sort.

Fragment Ion Proposed Neutral Loss Predicted m/z Significance
[M]⁺• - 180 Molecular Ion
[M - CH₃]⁺ •CH₃ 165 Loss of the methyl group.
[M - COOH]⁺ •COOH 135 Loss of the carboxylic acid radical.
[M - H₂O]⁺• H₂O 162 Loss of water.
[C₇H₆F]⁺ C₃H₂O₂ 111 Fluorotropylium or related cation.

X-Ray Crystallography for Solid-State Structure Determination of Analogs

For example, the crystal structure of (E)-4,4,4-trifluoro-3-phenyl-but-2-enoic acid reveals significant details. nih.gov In this analog, the molecules are linked in the crystal by O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming a classic hydrogen-bonded dimer motif which then propagates into chains. nih.gov A similar arrangement is highly probable for this compound. Furthermore, the analysis of analog structures shows the dihedral angle between the plane of the phenyl ring and the plane of the ethylenic group, which provides information about the degree of twist in the solid state. nih.gov This twist is a balance between steric hindrance and the energetic favorability of a planar, fully conjugated system.

Table 4: Representative Crystallographic Data from an Analog, (E)-4,4,4-trifluoro-3-phenyl-but-2-enoic acid This interactive table provides data from a published analog structure nih.gov. Click headers to sort.

Parameter Value Significance
Crystal System Monoclinic Describes the basic crystal symmetry.
Space Group P2₁/c Defines the symmetry elements within the unit cell.
Key Interaction O-H···O Hydrogen Bonds Confirms intermolecular hydrogen bonding between carboxylic acid groups, forming chains.

Hyphenated Chromatographic-Spectroscopic Techniques for Isomer Separation and Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures, such as the potential E/Z isomeric mixture of this compound. chemijournal.comnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid would typically first be derivatized (e.g., converted to its methyl ester) to increase its volatility and thermal stability. chemijournal.com The GC column would then separate the (E) and (Z) isomers based on their different boiling points and interactions with the stationary phase. vurup.sk As each isomer elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification, confirming the structure of each separated isomer. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the direct analysis of this compound without derivatization. researchgate.net A reversed-phase HPLC column can effectively separate the (E) and (Z) isomers. The eluent from the HPLC is then directed into the mass spectrometer (typically using an electrospray ionization, ESI, source), which provides molecular weight confirmation and structural information for each peak as it elutes. researchgate.net Other hyphenated techniques like LC-NMR and LC-FTIR can also be employed for comprehensive structural elucidation of the separated isomers. nih.gov

These hyphenated methods are powerful because they combine the high-resolution separation power of chromatography with the definitive identification capabilities of spectroscopy, allowing for both the quantification and unambiguous characterization of each isomer in a sample. chemijournal.com

Computational and Theoretical Studies on 3 3 Fluorophenyl but 2 Enoic Acid

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Calculations)

Computational quantum chemistry provides a powerful lens for examining the electronic characteristics of 3-(3-Fluorophenyl)but-2-enoic acid. Central to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

In the context of substituted butenoic acids, the HOMO is typically a π-orbital with significant electron density on the carbon-carbon double bond and the carboxyl group. The LUMO is generally a π* antibonding orbital. The presence of the 3-fluorophenyl group significantly influences the electronic distribution. The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, which can lower the energy of the molecular orbitals.

Calculations, often performed using Density Functional Theory (DFT) methods like B3LYP or Restricted Hartree-Fock (RHF), can predict these orbital energies. semanticscholar.orgnih.gov For instance, studies on similar 4-oxo-2-butenoic acids have used the RHF/6-31+G** level of theory to rationalize reactivity based on the calculated energy gaps between the HOMO of an enol or enamine and the LUMO of protonated glyoxylic acid. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This facilitates electronic transitions and chemical reactions. Theoretical investigations on related compounds show that the HOMO-LUMO analysis is critical for determining charge transfer within the molecule. science.gov

Computational MethodBasis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
DFT/B3LYP6-311G++(d,p)-6.8-1.55.3
HF6-31G*-8.50.59.0

Conformational Landscape and Energy Minimization Studies

The conformational flexibility of this compound is primarily associated with the stereochemistry of the C=C double bond (E/Z isomerism) and the rotation around the single bonds, particularly the C-C bond connecting the phenyl ring to the butenoic acid chain.

E/Z Isomerism: The molecule can exist as two distinct geometric isomers, (2E)-3-(3-fluorophenyl)but-2-enoic acid and (2Z)-3-(3-fluorophenyl)but-2-enoic acid. These isomers have different spatial arrangements of the substituents around the double bond and, consequently, different physical and chemical properties. Synthesis procedures for related compounds often yield specific isomers or mixtures, which can be separated and characterized. rsc.org

Rotational Isomers (Conformers): Rotation around the single bond between the phenyl ring and the double bond gives rise to different conformers. The planarity of the system is influenced by the balance between conjugative effects, which favor a planar arrangement to maximize π-orbital overlap, and steric hindrance between the phenyl ring and the butenoic acid moiety.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, chemists can identify the minimum energy path from reactants to products. The highest point along this path is the transition state (TS), which represents the energy barrier that must be overcome for the reaction to occur.

Methods like the linear synchronous transit/quadratic synchronous transit (LST/QST) are used to locate the geometry of the transition state. rsc.org Once a transition state structure is proposed, frequency calculations are performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. rsc.orgyoutube.com

The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction rate. This approach has been used to understand various reactions, including addition reactions to the double bond, esterification of the carboxylic acid, and other transformations. For example, in aldol-condensation reactions of related compounds, transition state calculations have rationalized the observed differences in reactivity and stereoselectivity. semanticscholar.orgnih.gov

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling of Fluorinated Butenoic Acids

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netmdpi.com These models are invaluable in drug discovery and materials science for predicting the properties of new, unsynthesized molecules.

For fluorinated butenoic acids, QSAR models can predict biological activities such as enzyme inhibition or cytotoxicity. researchgate.netkoreascience.kr QSPR models can predict properties like acidity (pKa), lipophilicity (logP), and solubility. researchgate.netnih.gov

The process involves several steps:

Data Set Collection: A series of structurally related fluorinated butenoic acids with experimentally measured activity or property data is compiled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks, are used to build a mathematical equation linking the descriptors to the activity/property. researchgate.netnih.gov

Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and external validation on a set of compounds not used in the model's development. nih.govmdpi.com

Studies on fluorinated compounds have shown that substituting with fluorine significantly alters electronic and steric properties without drastically changing the chemical backbone, making them useful for developing QSAR models. researchgate.net In QSPR studies of fluorinated acids, descriptors related to atomic charges and solvation have been used to create accurate models for predicting pKa values. researchgate.net

Table 2: Common Descriptors in QSAR/QSPR Studies of Carboxylic Acids

Descriptor TypeExamplesProperty Modeled
ElectronicHOMO/LUMO energies, Dipole moment, Atomic chargesReactivity, Acidity (pKa)
TopologicalMolecular connectivity indices, Wiener indexBoiling point, Molar refraction
GeometricalMolecular surface area, Molecular volumeSolubility, Lipophilicity (logP)
ConstitutionalMolecular weight, Number of fluorine atomsVarious physical properties

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, tracking the motions of its atoms over time. nih.gov This technique is particularly powerful for understanding how the molecule behaves in a condensed phase, such as in a solvent, and how it interacts with other molecules.

Solvent Effects: The solvent can have a profound impact on the conformation and reactivity of the molecule. MD simulations can explicitly model the solvent molecules, allowing for a detailed analysis of solute-solvent interactions like hydrogen bonding between the carboxylic acid group and water molecules. Alternatively, implicit solvation models, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of the solvent as a continuous dielectric medium, which is computationally less expensive. researchgate.net These simulations can predict how the conformational equilibrium shifts in different solvents and how the solvent influences reaction energy barriers.

Intermolecular Interactions: MD simulations are essential for studying how this compound interacts with other molecules, such as biological macromolecules (e.g., proteins) or other small molecules. By simulating the complex, one can analyze the specific interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that stabilize the binding. The fluorophenyl group, for instance, can participate in specific interactions that enhance binding affinity. These simulations can calculate binding free energies, providing a theoretical prediction of binding strength.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, especially DFT, can accurately predict various spectroscopic parameters for this compound. These theoretical predictions are crucial for interpreting experimental spectra and confirming molecular structure.

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. Comparing the calculated spectrum with the experimental one helps in the complete assignment of NMR signals, especially for complex molecules.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of the molecule can be computed. tandfonline.com These calculations yield a set of normal modes, each corresponding to a specific molecular vibration (e.g., C=O stretch, C=C stretch, C-F stretch). A comparison with experimental FT-IR and Raman spectra helps to assign the observed absorption bands to specific vibrational modes. uantwerpen.be Often, calculated frequencies are scaled by an empirical factor to better match experimental values due to approximations in the theoretical methods and the neglect of anharmonicity.

The agreement between predicted and experimental spectroscopic data serves as a validation of the computational model and the optimized molecular geometry. For example, studies on similar molecules have shown good agreement between DFT-calculated bond lengths and angles and those determined by X-ray crystallography. uantwerpen.be

Biological Activity and Mechanistic Pathways of 3 3 Fluorophenyl but 2 Enoic Acid Derivatives

Identification and Validation of Molecular Targets

The biological effects of 3-(3-fluorophenyl)but-2-enoic acid derivatives are rooted in their interactions with specific molecular targets. These interactions have been identified and validated through extensive biochemical and pharmacological profiling, revealing a capacity to modulate key proteins involved in various disease pathologies.

Enzyme Inhibition and Activation Mechanisms (e.g., COX-2, DPP-4, P450)

Derivatives of this compound have been identified as potent inhibitors of several clinically relevant enzymes.

Cyclooxygenase-2 (COX-2): Certain derivatives are highly selective inhibitors of COX-2, an enzyme that mediates the production of inflammatory prostaglandins (B1171923). nih.gov For instance, DFU (5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone), a furanone derivative, demonstrated over 1,000-fold selectivity for COX-2 (IC₅₀ = 41 nM) compared to COX-1 (IC₅₀ > 50 µM) in assays using transfected human cells. nih.gov This selectivity is critical, as inhibiting COX-2 is responsible for anti-inflammatory effects, while COX-1 inhibition is linked to gastrointestinal side effects. mdpi.com The mechanism for some derivatives involves time-dependent, tight binding to the COX-2 active site. nih.gov

Dipeptidyl Peptidase-4 (DPP-4): In the context of antidiabetic agents, derivatives incorporating an (E)-but-2-enoic acid moiety have shown significant potency as DPP-4 inhibitors. mdpi.com One analog demonstrated a very low IC₅₀ value of 9.56 nM, indicating strong inhibitory activity comparable to the approved drug alogliptin. mdpi.com DPP-4 is a key enzyme in the regulation of incretin (B1656795) hormones, which play a role in glucose homeostasis. mdpi.com

Phosphoinositide-Dependent Kinase-1 (PDK1): Allosteric modulation of PDK1 has been achieved with derivatives such as 3,5-diphenylpent-2-enoic acids. acs.org Specifically, a derivative identified as (E)-5-(4-Chlorophenyl)-3-(3-fluorophenyl)pent-2-enoic acid was synthesized and studied for its effects on PDK1, a central kinase in the insulin (B600854) and growth factor signaling pathways. uni-saarland.de

Other Enzymes: Research has also pointed to other potential enzyme targets. For example, analogs of (Z)-2-hydroxy-4-oxo-4-phenyl but-2-enoic acid (PDKA) have been investigated for their ability to target malate (B86768) synthase, an enzyme crucial for the survival of dormant Mycobacterium tuberculosis. frontiersin.org

Table 1: Enzyme Inhibition by this compound Derivatives
Derivative Class/CompoundEnzyme TargetObserved ActivityReference
DFU (Furanone derivative)COX-2IC₅₀ = 41 nM (Highly Selective) nih.gov
(E)-but-2-enoic acid derivativeDPP-4IC₅₀ = 9.56 nM (Potent) mdpi.com
(E)-5-(4-Chlorophenyl)-3-(3-fluorophenyl)pent-2-enoic acidPDK1Allosteric Modulator uni-saarland.de
PDKA AnalogsMalate SynthaseInhibitor frontiersin.org

Receptor Binding Dynamics (e.g., Sigma Receptors)

Beyond enzymes, these derivatives also interact with specific receptor systems, most notably sigma (σ) receptors. sigmaaldrich.com Sigma receptors, classified as σ1 and σ2, are non-opioid receptors that bind a wide range of psychotropic drugs and are implicated in various neurological processes. nih.gov

The binding affinity of derivatives for sigma receptors is typically determined using radioligand binding assays, with compounds like 3H-pentazocine used to probe the σ1 site. sigmaaldrich.comnih.gov Studies have identified novel derivatives with high affinity and selectivity for the σ2 receptor subtype. For example, (±)-6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline, a complex derivative, showed excellent binding affinity for the σ2 receptor (Ki = 0.59 nM) and was over 80-fold more selective for σ2 than for σ1 (Ki = 48.4 nM). upenn.edu Such selective ligands are valuable tools for characterizing the pharmacological role of the σ2 receptor, which has been linked to cellular proliferation and neurodegenerative diseases. sigmaaldrich.commdpi.com

Table 2: Sigma Receptor Binding Affinity of Related Derivatives
CompoundReceptor TargetBinding Affinity (Ki)Selectivity (σ1/σ2)Reference
(±)-6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinolineσ2 Receptor0.59 ± 0.02 nM~82-fold for σ2 upenn.edu
(±)-6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinolineσ1 Receptor48.4 ± 7.7 nM- upenn.edu
Desmethyl analogue of aboveσ2 Receptor4.92 ± 0.59 nM~22-fold for σ2 upenn.edu
Desmethyl analogue of aboveσ1 Receptor108 ± 35 nM- upenn.edu

Modulation of Cellular Pathways and Signaling Cascades

The interaction of this compound derivatives with their molecular targets initiates a cascade of downstream effects, modulating key cellular pathways.

Inflammatory Pathways: By inhibiting COX-2, these compounds block the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. nih.govd-nb.info This disrupts the pro-inflammatory signaling cascade at a critical point. mdpi.com

Metabolic Pathways: Inhibition of DPP-4 prevents the degradation of incretin hormones like GLP-1. mdpi.com This enhances insulin secretion and improves glucose control, making this a critical pathway for type 2 diabetes treatment. mdpi.com

Cell Growth and Survival Pathways: The modulation of PDK1 activity can influence downstream effectors like Akt (Protein Kinase B), thereby affecting cellular processes such as proliferation, survival, and metabolism. uni-saarland.de

Intracellular Calcium Signaling: Sigma-1 receptors are located on the endoplasmic reticulum, where they can modulate inositol (B14025) trisphosphate (IP3) receptors to regulate calcium release from intracellular stores. nih.gov Ligands that bind to sigma receptors can therefore influence calcium-dependent signaling pathways. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of these derivatives influences their biological activity and for optimizing lead compounds.

For COX-2 Inhibition: SAR studies have revealed that specific structural motifs are essential for potent and selective COX-2 inhibition. For many diaryl heterocycles, a p-SO2Me (methylsulfonyl) group on one of the phenyl rings is a key pharmacophore for high COX-2 activity. nih.gov The nature of the central ring system (e.g., furanone, pyrazole (B372694), thiazolidinone) and substituents on the second phenyl ring also significantly impact potency and selectivity. nih.govnih.gov

For DPP-4 Inhibition: In the development of DPP-4 inhibitors, SAR analysis indicated that extending the carboxylic acid side chain could enhance potency. mdpi.com The transition from a propanoic acid to an (E)-but-2-enoic acid moiety led to a significant improvement in inhibitory activity. mdpi.com

For MAO-B Inhibition: In related 3-phenylcoumarin (B1362560) structures, SAR analysis showed that the position and electronic nature of substituents on both the phenyl and coumarin (B35378) rings dramatically affected inhibitory activity against monoamine oxidase B (MAO-B). frontiersin.org

Protein-Ligand Interaction Analysis through Computational Docking and Experimental Validation

Computational docking simulations are widely used to predict and analyze the binding modes of these derivatives within the active sites of their target proteins. researchgate.net These in silico studies provide valuable insights into the specific molecular interactions that govern binding affinity and selectivity.

Docking studies on COX-2 inhibitors, for example, have shown that the carboxylic acid group of some non-steroidal anti-inflammatory drugs (NSAIDs) forms a crucial interaction with an arginine residue (Arg120) at the top of the active site. mdpi.com The selectivity of COX-2 inhibitors is often attributed to their ability to fit into a larger, more flexible side pocket in the COX-2 enzyme that is absent in COX-1. d-nb.info Molecular docking of pyrazole derivatives has been used to understand their binding affinity and interactions with target enzymes. researchgate.net Similarly, docking has been applied to derivatives of 3-amino-3-arylpropionic acid to correlate binding predictions with experimentally determined enzyme inhibition. researchgate.net These computational predictions are subsequently validated through experimental means, such as site-directed mutagenesis and X-ray crystallography, to confirm the key interacting residues and binding poses.

In vitro Biochemical and Cellular Assays for Investigating Biological Effects

A variety of in vitro assays are employed to characterize the biological effects of this compound derivatives and to quantify their potency and selectivity.

Biochemical Assays: These assays use purified or recombinant proteins to directly measure the interaction between the compound and its target.

Enzyme Inhibition Assays: The potency of enzyme inhibitors is determined by measuring their half-maximal inhibitory concentration (IC₅₀). For COX inhibitors, this involves monitoring the enzyme's ability to convert a substrate like arachidonic acid in the presence of varying concentrations of the inhibitor. nih.govmdpi.com

Receptor Binding Assays: These assays quantify the affinity of a ligand for a receptor, expressed as the inhibition constant (Ki). They typically involve a radiolabeled ligand that competes with the test compound for binding to the receptor. sigmaaldrich.comupenn.edu

Cellular Assays: These assays are performed on whole cells to evaluate the compound's effect in a more physiologically relevant environment.

CHO Cell Assays: Chinese Hamster Ovary (CHO) cells stably transfected to express a specific target, such as human COX-1 or COX-2, are used to measure the inhibition of prostaglandin (B15479496) production in a cellular context. nih.gov

Macrophage Assays: Cell lines like LPS-induced RAW264.7 macrophages are used to assess the anti-inflammatory properties of compounds by measuring their ability to suppress the production of inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). mdpi.com

Cell Viability Assays: These are used to determine the cytotoxicity of the compounds against various cell lines, ensuring that the observed biological effects are not simply due to cell death. mdpi.com

Table 3: Summary of In Vitro Assay Findings
Assay TypePurposeExample FindingReference
Recombinant Enzyme AssayDetermine IC₅₀ for COX-2DFU showed an IC₅₀ of 41 nM for human COX-2. nih.gov
Radioligand Binding AssayDetermine Ki for Sigma ReceptorsA tetrahydroisoquinoline derivative showed a Ki of 0.59 nM for σ2. upenn.edu
Transfected CHO Cell AssayConfirm cellular COX-2 inhibitionDFU inhibited PGE2 production with high selectivity for COX-2 expressing cells. nih.gov
LPS-induced RAW264.7 AssayMeasure anti-inflammatory effectIbuprofen conjugates suppressed cytokine (IL-6, TNF-α) production. mdpi.com

Applications of 3 3 Fluorophenyl but 2 Enoic Acid in Organic Synthesis and Chemical Biology

Utilization as a Versatile Synthetic Building Block for Complex Molecules

3-(3-Fluorophenyl)but-2-enoic acid is a valuable precursor in organic synthesis, primarily due to its α,β-unsaturated carbonyl system and the presence of the fluorophenyl group. This arrangement of functional groups allows for a variety of chemical transformations, making it an ideal starting material for the construction of complex molecular architectures, particularly heterocyclic compounds like pyrazoles.

The synthesis of pyrazole (B372694) derivatives, a class of compounds with a wide range of pharmacological activities, often relies on the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine (B178648) derivative. mdpi.comnih.gov The but-2-enoic acid scaffold can be readily converted into the necessary dicarbonyl intermediate.

Research has demonstrated the synthesis of various substituted pyrazoles from related but-2-enoic acid precursors. For instance, the reaction of α,β-unsaturated ketones with salicylic (B10762653) hydrazide has been shown to produce 4,5-dihydro-1H-pyrazoles. arkat-usa.org A general synthetic route involves the acylation of enol ethers or acetals to form 4-alkoxy-2-oxo-but-3-enoic acid ethyl esters, which then undergo cyclocondensation. arkat-usa.org

Table 1: Synthesis of Pyrazole Derivatives from Unsaturated Ketones arkat-usa.org

Starting Material (α,β-Unsaturated Ketone) Reagent Product
4-alkoxy-2-oxo-but-3-enoic acid ethyl esters Salicylic hydrazide Ethyl 5-hydroxy-1-(2-hydroxybenzoyl)-4,5-dihydro-1H-pyrazole-5-carboxylates

The fluorophenyl group in this compound can influence the electronic properties and reactivity of the molecule, potentially enhancing π-π stacking interactions, which can be useful in materials science applications. The versatility of this building block allows for its incorporation into a diverse range of complex molecules, extending its utility beyond just pyrazole synthesis.

Development of Chemical Probes for Biological Research

Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of its function and role in disease. snv63.runih.gov The development of effective chemical probes is a critical aspect of drug discovery and chemical biology. While there is no direct report of this compound itself being used as a chemical probe, its derivatives possess characteristics that make them suitable candidates for such applications.

An ideal chemical probe should exhibit high affinity and selectivity for its target. snv63.ru The process often begins with a compound that shows promising biological activity. This "hit" compound is then optimized through medicinal chemistry to improve its properties. The synthesis of various analogs from but-2-enoic acid scaffolds for biological screening is a common strategy. For example, derivatives of but-2-enoic acid have been synthesized and evaluated for their potential as anti-inflammatory agents or inhibitors of specific enzymes. nih.govresearchgate.net

The journey from a synthetic building block to a chemical probe involves several stages:

Initial Synthesis: Creation of a library of related compounds.

Biological Screening: Testing these compounds for activity against a specific biological target.

Structure-Activity Relationship (SAR) Studies: Identifying the chemical features responsible for the observed activity.

Optimization: Modifying the lead compound to enhance potency, selectivity, and cell permeability.

Given that derivatives of but-2-enoic acids are actively being explored for their pharmacological properties, it is plausible that a potent and selective analog derived from this compound could be developed into a chemical probe to investigate novel biological pathways or validate new drug targets.

Precursor for Analogs with Tuned Biological Properties and Pharmacological Relevance

The molecular framework of this compound is an excellent starting point for generating analogs with tailored biological activities. By systematically modifying its structure, chemists can fine-tune the pharmacological properties of the resulting compounds. The fluorophenyl group, in particular, is a key feature that can enhance metabolic stability and binding interactions.

Research has shown that derivatives of but-2-enoic acid are precursors to compounds with significant pharmacological relevance, including anti-inflammatory and analgesic agents. google.comrjpbcs.com For instance, a study detailed the synthesis of a series of N-pyrazole-5-carboxylate derivatives, some of which incorporated a 3-fluorophenyl moiety. rjpbcs.com One such compound, Ethyl-4-amino-3-(4-chlorophenyl)-1-[2-{1-(3-fluorophenyl)-pyrrolidin-3-yl)ethyl]-1H pyrazole-5-carboxylate, demonstrated notable anti-inflammatory and antibacterial activities. rjpbcs.com This highlights how the core structure can be elaborated into more complex molecules with desirable biological effects.

Table 2: Examples of Pharmacologically Relevant Analogs Derived from Related But-2-enoic Acid Scaffolds

Precursor Type Resulting Analog Class Observed Pharmacological Activity Reference
4-Aroyl-2-oxo-but-2-enoic acids Thiophene-containing but-2-enoic acids Anti-inflammatory, Analgesic google.com
Substituted but-2-enoic acids Pyrazole-5-carboxylate derivatives Anti-inflammatory, Antibacterial rjpbcs.com
2,4-dioxobut-2-enoic acids 2-hydrazono-4-oxobutanoic acids Anti-inflammatory researchgate.net

Furthermore, diketo acids derived from but-2-enoic acid analogs have been investigated as inhibitors of the hepatitis C virus (HCV) NS5B polymerase. nih.gov In these studies, the substitution on the phenyl ring was found to be crucial for activity, with a 3-fluorophenyl analog showing a specific activity profile. nih.gov This demonstrates the principle of "tuning" biological properties by altering the substituents on the core phenylbutenoic acid structure. The strategic placement of the fluorine atom on the phenyl ring can thus be leveraged to create new chemical entities with potential therapeutic applications.

Advanced Analytical Methodologies for 3 3 Fluorophenyl but 2 Enoic Acid Research

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity and analyzing the geometric isomers ((E)- and (Z)-isomers) of 3-(3-Fluorophenyl)but-2-enoic acid. The polarity of the carboxylic acid group and the chromophore provided by the phenyl ring make it highly suitable for reverse-phase HPLC with UV detection.

The separation of the (E)- and (Z)-isomers is critical, as they may exhibit different physical properties and reactivity. This separation is typically achieved on a C18 stationary phase. researchgate.netnih.gov The more planar (E)-isomer (trans) generally has a longer retention time than the (Z)-isomer (cis) due to stronger hydrophobic interactions with the stationary phase. researchgate.net A mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component, often with a pH modifier such as formic acid or a phosphate (B84403) buffer, is used to achieve optimal separation and peak shape. nih.govnih.gov Purity is determined by detecting and quantifying any impurities alongside the main compound peak, often using a Diode Array Detector (DAD) to obtain spectral information for peak identification.

Table 1: Example HPLC Method for Isomeric Analysis

ParameterConditionPurpose
Column C18, 250 x 4.6 mm, 5 µmProvides hydrophobic stationary phase for reverse-phase separation.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component; acid improves peak shape for the carboxylic acid.
Mobile Phase B AcetonitrileOrganic modifier; elutes the compound from the column.
Gradient 5% to 95% B over 20 minAllows for separation of isomers and elution of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow for analytical scale separation.
Detector DAD at 254 nm & 270 nmMonitors the absorbance of the aromatic ring for detection and quantification. researchgate.netnih.gov
Column Temp. 30 °CEnsures reproducible retention times.

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to the low volatility and high polarity of the carboxylic acid group, which can lead to poor peak shape and thermal degradation. scirp.org Therefore, chemical derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form prior to GC analysis. scirp.orgjfda-online.com

The most common derivatization strategy for carboxylic acids is silylation, which replaces the acidic proton of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. tcichemicals.com Another approach is alkylation to form an ester (e.g., a methyl ester). jfda-online.com

Once derivatized, GC coupled with a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS) can be used for impurity profiling. scirp.org GC-MS provides not only retention time data but also mass spectra, which are invaluable for the structural elucidation of unknown impurities. nih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

ReagentAbbreviationDerivative FormedKey Characteristics
N,O-Bis(trimethylsilyl)acetamideBSATrimethylsilyl (TMS) EsterHighly reactive; by-products are volatile. tcichemicals.com
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS) EsterVery reactive; by-products are highly volatile, ideal for trace analysis. tcichemicals.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilyl (TMS) EsterThe most volatile of the TMS-acetamides.
TrimethylchlorosilaneTMCSTrimethylsilyl (TMS) EsterOften used as a catalyst with other silylating agents. tcichemicals.com
Diazomethane-Methyl EsterHighly effective but also toxic and explosive, requiring special handling.
BF₃/Methanol-Methyl EsterCommon reagent for forming methyl esters for analysis.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

While this compound possesses geometric isomers due to its double bond, it is not chiral. However, its saturated analog, 3-(3-Fluorophenyl)butanoic acid , is a chiral molecule and a key related compound that may be formed during synthesis or as a metabolite. The separation of its enantiomers is crucial in pharmaceutical research, and Supercritical Fluid Chromatography (SFC) is a premier technique for this purpose. perkinelmer.comchromatographyonline.com

SFC is considered a faster and "greener" alternative to normal-phase HPLC, using supercritical carbon dioxide as the main mobile phase component, modified with a small amount of an alcohol like methanol or isopropanol. chromatographytoday.comresearchgate.net The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® and Chiralcel® series), are widely successful for resolving a broad range of chiral compounds, including arylcarboxylic acids. chromatographytoday.comresearchgate.netnih.gov The unique selectivity of these phases, combined with the high efficiency and speed of SFC, makes it the technique of choice for high-throughput chiral screening and purification. chromatographytoday.comnih.gov

For acidic compounds like 3-(3-Fluorophenyl)butanoic acid, small amounts of an acidic additive (e.g., formic or acetic acid) may be added to the modifier to improve peak shape and resolution. chromatographyonline.com

Table 3: Representative SFC Method for Chiral Separation of 3-(3-Fluorophenyl)butanoic Acid

ParameterConditionPurpose
Column Chiralpak® AS-H (amylose-based) or similar CSPProvides the chiral environment for enantioselective interactions. mdpi.com
Mobile Phase Supercritical CO₂ / Isopropanol (e.g., 85:15 v/v)CO₂ is the main mobile phase; the alcohol modifier adjusts solvent strength and selectivity. chromatographytoday.com
Additive 0.1% Trifluoroacetic Acid (TFA) in IsopropanolSuppresses ionization of the carboxylic acid to improve peak shape. chromatographyonline.commdpi.com
Flow Rate 3.0 mL/minHigher flow rates are possible in SFC due to low mobile phase viscosity, enabling fast analysis. chromatographytoday.com
Back Pressure 150 barMaintains the CO₂ in a supercritical state.
Detector UV at 254 nmDetection of the aromatic ring.

Quantitative Analytical Techniques in Complex Research Matrixes for Reaction Monitoring and Product Quantification

In research and development, it is often necessary to quantify this compound within complex matrices, such as during a chemical synthesis (reaction monitoring) or in a biological sample. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such applications due to its exceptional sensitivity and selectivity. europeanpharmaceuticalreview.comwikipedia.org

This technique couples the separation power of HPLC (often Ultra-Performance Liquid Chromatography, UPLC, for speed) with the detection specificity of a tandem mass spectrometer. For reaction monitoring, a "dilute-and-shoot" approach can often be used, where a small aliquot of the reaction mixture is diluted and injected directly, providing rapid feedback on the consumption of reactants and the formation of the product and any by-products.

For quantification, the mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. europeanpharmaceuticalreview.com In this mode, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ for the carboxylic acid) is selected, fragmented, and a specific product ion is monitored. This transition is unique to the target analyte, effectively filtering out noise from the matrix and allowing for accurate quantification, even at very low concentrations. europeanpharmaceuticalreview.com

Table 4: Conceptual LC-MS/MS Method for Quantification

ParameterConditionPurpose
LC System UPLC with a C18 columnProvides rapid and efficient separation.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidStandard reverse-phase conditions compatible with MS.
Ionization Source Electrospray Ionization (ESI), Negative ModeEfficiently ionizes the carboxylic acid to form [M-H]⁻.
MS Analyzer Triple Quadrupole (QqQ)Enables MRM experiments for high selectivity and sensitivity. europeanpharmaceuticalreview.com
MRM Transition e.g., m/z 179.1 → m/z 135.1Precursor ion [M-H]⁻ → Product ion (e.g., loss of CO₂). This specific transition provides high selectivity for quantification.
Sample Prep Dilution, FiltrationMinimal preparation needed for reaction monitoring.

Future Research Directions and Unexplored Avenues for 3 3 Fluorophenyl but 2 Enoic Acid

Development of Novel and Sustainable Synthetic Routes

While classical methods for the synthesis of α,β-unsaturated carboxylic acids are well-established, the future of fine chemical production lies in the development of sustainable and efficient synthetic strategies. numberanalytics.comnumberanalytics.comchemistryjournals.net For 3-(3-fluorophenyl)but-2-enoic acid, future research should focus on:

Biocatalysis: The use of enzymes, such as enoate reductases, could offer highly selective and environmentally benign routes to specific stereoisomers of the parent compound and its derivatives. chemistryjournals.netacs.org Research into novel biocatalytic retrosynthetic pathways could significantly reduce reliance on traditional, often harsh, chemical methods. chemistryjournals.net

Continuous Flow Chemistry: The implementation of continuous flow synthesis can offer improved safety, efficiency, and scalability compared to batch processes. researchgate.net Developing a flow-based synthesis for this compound would be a significant step towards its industrial-scale production for pharmaceutical applications. researchgate.netle.ac.uk

Catalytic C-H Activation: Direct C-H arylation of butenoic acid derivatives using palladium catalysis has been shown to be an effective method for creating 4-aryl-3-butenoic acids. organic-chemistry.org Future work could explore the adaptation of such methods for the synthesis of this compound, potentially offering a more atom-economical approach.

Deeper Exploration of Unconventional Reactivity Profiles and New Transformations

The unique electronic properties conferred by the fluorine atom and the conjugated system in this compound suggest a rich and potentially unconventional reactivity profile. Future investigations could uncover novel chemical transformations:

Fluorine-Directed Reactivity: The influence of the fluorine atom on the reactivity of the alkene and carboxylic acid functionalities is an area that warrants deeper investigation. rsc.org Studies could explore how the fluorine substituent modulates the susceptibility of the double bond to nucleophilic or radical attack, potentially leading to the discovery of new reaction pathways. rsc.orgresearchgate.net

Dimerization and Cyclization Reactions: Copper-catalyzed dimerization of related 4,4-dichloro-2-butenoic acid derivatives has been shown to produce densely functionalized cyclopropanes. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net Investigating the potential for similar dimerization or intramolecular cyclization reactions with this compound could lead to the synthesis of novel and complex molecular architectures.

Asymmetric Fluorocyclization: The development of methods for the asymmetric fluorocyclization of alkenes is a burgeoning field. nih.gov Exploring the possibility of using this compound as a substrate in such reactions could provide access to novel, chiral fluorine-containing heterocyclic compounds with potential biological activity. nih.gov

Advanced Mechanistic Insights into Biological Interactions at the Atomic Level

Given the potential of this compound as a scaffold for biologically active molecules, a detailed understanding of its interactions with biological targets at the atomic level is crucial. Future research in this area should include:

Computational Modeling of Protein-Ligand Interactions: The use of computational methods, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) analysis, can provide invaluable insights into the role of the fluorine atom in protein-ligand binding. nih.govacs.orgresearchgate.netacs.org These studies can help to elucidate the nature of fluorine bonding and its contribution to binding affinity and selectivity. acs.orgresearchgate.net

High-Resolution Structural Biology: Obtaining high-resolution crystal structures of derivatives of this compound in complex with their biological targets (e.g., kinases) would provide a definitive picture of the binding mode. This information is critical for structure-based drug design and the rational optimization of inhibitor potency and selectivity. nih.gov

Design and Synthesis of Advanced Probes and Functional Molecules Based on the Scaffold

The this compound scaffold can serve as a versatile starting point for the design and synthesis of a variety of advanced functional molecules.

Fluorescent Probes for Cellular Imaging: By incorporating fluorescent moieties, derivatives of this compound could be developed as molecular probes for cellular imaging. anr.frmdpi.comnih.govspiedigitallibrary.orgnih.gov These probes could be designed to target specific organelles or report on local environmental changes within the cell. mdpi.comnih.gov

Covalent Probes for Target Identification: The α,β-unsaturated carbonyl group is a Michael acceptor and can react covalently with nucleophilic residues, such as cysteine, in proteins. researchgate.netnih.gov This reactivity can be harnessed to design covalent probes for identifying the protein targets of bioactive compounds derived from the this compound scaffold. nih.govrsc.org

Multifunctional Molecules for Alzheimer's Disease: Scaffolds containing α,β-unsaturated carbonyls, such as chalcones and coumarins, have been investigated as multifunctional agents for Alzheimer's disease, targeting cholinesterases and amyloid-beta aggregation. nih.gov The this compound backbone presents a promising template for the development of novel, multifunctional compounds for neurodegenerative diseases. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Prediction

Predicting Biological Activity: Machine learning models, particularly deep learning and 3D convolutional neural networks, can be trained on existing data to predict the kinase inhibitory activity of novel derivatives of this compound. nih.govplos.orgresearchgate.netmdpi.combiorxiv.org This can significantly accelerate the identification of promising lead compounds. pharmaceutical-technology.com

Optimizing Physicochemical Properties: AI models can be used to predict key physicochemical properties, such as lipophilicity (LogP) and acidity (pKa), for novel fluorinated compounds. blackthorn.aichemrxiv.org This allows for the in silico design of molecules with improved drug-like properties. blackthorn.aichemrxiv.org

De Novo Design of Novel Analogs: Generative AI models can be employed to design novel molecules based on the this compound scaffold that are predicted to have high affinity and selectivity for a specific biological target. pharmaceutical-technology.com

Comprehensive Exploration of Stereoisomeric Effects on Biological Activity and Synthetic Utility

The double bond in this compound can exist as either the E or Z isomer. The stereochemistry of this bond can have a profound impact on the biological activity and synthetic utility of the molecule.

Stereoselective Synthesis: Developing robust and scalable methods for the stereoselective synthesis of both the E and Z isomers of this compound is a critical area for future research. researchgate.netbeilstein-journals.org This will enable a thorough investigation of the biological activities of each isomer.

Comparative Biological Evaluation: A systematic comparison of the biological activities of the individual E and Z isomers is essential. The different spatial arrangement of the substituents can lead to significant differences in how the molecules interact with their biological targets. nih.govfrontiersin.org

Enzyme-Based Stereocontrol: The use of enoate reductases can provide access to specific stereoisomers of related α,β-unsaturated dicarboxylic acids. acs.org Exploring the application of these enzymes to this compound could provide an efficient route to chirally pure, reduced derivatives. acs.org

Interactive Data Table: Future Research Focus Areas

Research AreaKey FocusPotential ImpactRelevant Techniques
Sustainable Synthesis Biocatalysis, Flow Chemistry, C-H ActivationGreener, more efficient productionEnzyme screening, Microreactors, Palladium catalysis
Unconventional Reactivity Fluorine-directed reactions, Dimerization, CyclizationNovel molecular scaffoldsMechanistic studies, Copper catalysis, Asymmetric catalysis
Mechanistic Insights Computational modeling, Structural biologyRational drug designQM/MM simulations, X-ray crystallography
Advanced Probes Fluorescent probes, Covalent probesTools for cell biology and target IDFluorophore synthesis, Proteomics
AI and Machine Learning Activity prediction, Property optimization, De novo designAccelerated discovery of new drugsDeep learning, Generative models
Stereoisomeric Effects Stereoselective synthesis, Biological evaluationUnderstanding structure-activity relationshipsAsymmetric synthesis, Chiral chromatography, Bioassays

Q & A

Q. What are the common synthetic routes for 3-(3-fluorophenyl)but-2-enoic acid, and how can reaction conditions influence stereochemical outcomes?

The compound is typically synthesized via Knoevenagel condensation or Pechmann cyclization, where substituent positioning and solvent polarity play critical roles. For example, (E)-3-phenylbut-2-enoic acid derivatives are prepared by reacting fluorophenyl aldehydes with phosphorane intermediates under basic conditions (e.g., aqueous NaOH), followed by acidification . Stereochemical control (E/Z isomerism) depends on reaction temperature and base strength. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the α,β-unsaturated carboxylic acid structure and isomer ratios .

Q. How is the structural identity of this compound validated in academic research?

Key techniques include:

  • NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR identify aromatic fluorine coupling patterns and confirm the α,β-unsaturation (δ ~6–7 ppm for vinyl protons) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₀H₉FO₂) and detects fragmentation pathways .
  • X-ray crystallography : Resolves stereochemical ambiguities, though this requires high-purity crystals .

Q. What solvent systems are optimal for spectroscopic characterization of this compound?

Polar aprotic solvents (e.g., DMSO-d₆) enhance solubility for NMR, while UV-vis and fluorescence spectra in solvents of varying polarity (e.g., ethanol, hexane) reveal solvent-dependent electronic transitions. For example, bathochromic shifts in absorption spectra correlate with solvent polarity .

Advanced Research Questions

Q. How do substituent modifications on the phenyl ring influence bioactivity or physicochemical properties?

Introducing electron-withdrawing groups (e.g., -CF₃) at the meta position can enhance electron-deficient character, altering reactivity in Michael addition or cycloaddition reactions. For instance, trifluoromethyl-substituted analogs exhibit improved metabolic stability in drug discovery contexts . Comparative studies with 3-(4-fluorophenyl)propionic acid (CAS 458-45-7) highlight positional effects on lipophilicity (logP) and hydrogen-bonding capacity .

Q. What mechanistic insights explain contradictions in reported bioactivity data for fluorophenyl derivatives?

Discrepancies in antitumor or enzyme inhibition assays may arise from:

  • Isomeric impurities : Z/E ratios in α,β-unsaturated systems can skew biological results. Validate purity via HPLC or chiral chromatography .
  • Solubility limitations : Poor aqueous solubility may reduce bioavailability in vitro. Use co-solvents (e.g., DMSO ≤1%) or nanoformulations to mitigate this .
  • Substituent electronic effects : Meta-fluorine vs. para-fluorine positioning alters resonance stabilization, impacting binding to biological targets like kinases .

Q. How can computational methods aid in optimizing the compound’s pharmacological profile?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications for redox-sensitive applications .
  • Molecular docking : Screens interactions with targets like cyclooxygenase-2 (COX-2) by modeling fluorine’s electrostatic contributions .
  • QSAR models : Correlate substituent descriptors (e.g., Hammett σ values) with bioactivity data to prioritize derivatives for synthesis .

Q. What strategies resolve challenges in scaling up enantioselective synthesis?

  • Catalytic asymmetric hydrogenation : Use chiral catalysts (e.g., BINAP-Ru complexes) to control stereochemistry during double-bond reduction .
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze ester intermediates, enriching enantiomeric excess (ee) .

Methodological Considerations

Q. How should researchers address discrepancies in melting points or spectral data across studies?

  • Cross-validate purity : Use combustion analysis (C, H, F%) and differential scanning calorimetry (DSC) to confirm melting points .
  • Standardize solvents : Report NMR chemical shifts with solvent references (e.g., TMS for ¹H NMR) to ensure reproducibility .

Q. What advanced analytical techniques are critical for studying degradation pathways?

  • LC-MS/MS : Identifies oxidative or hydrolytic degradation products (e.g., defluorinated analogs) under accelerated stability conditions .
  • Electron paramagnetic resonance (EPR) : Detects radical intermediates in photodegradation studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.